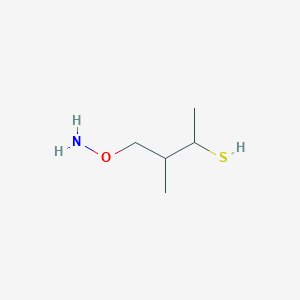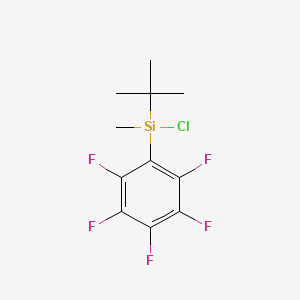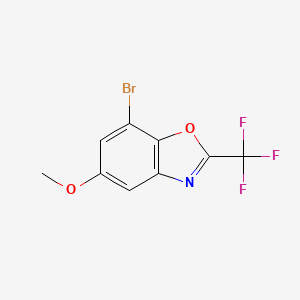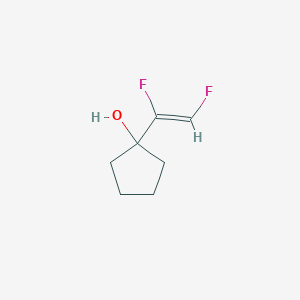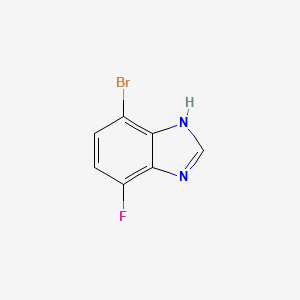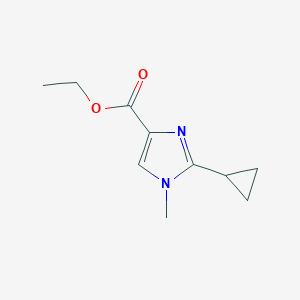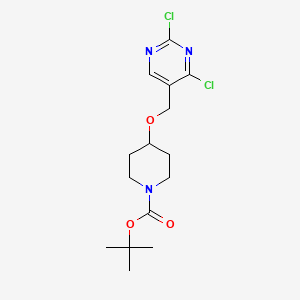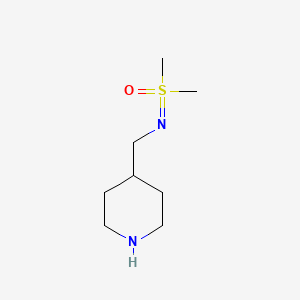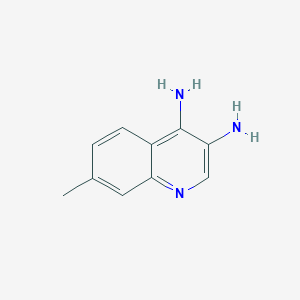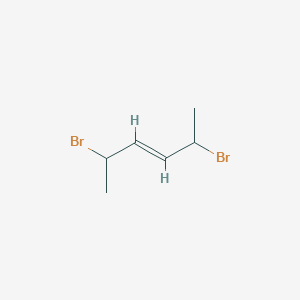
2,5-Dibromohex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromohex-3-ene is an organic compound characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms. This compound is a type of alkene, which means it contains a carbon-carbon double bond, and it exhibits geometric isomerism due to the restricted rotation around this double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromohex-3-ene can be synthesized through the bromination of hex-3-ene. The reaction typically involves the addition of bromine (Br2) to hex-3-ene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of hex-3-ene in a controlled environment to ensure complete reaction and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in dichloromethane or hydrogen bromide (HBr) in acetic acid.
Major Products
Substitution: 2,5-dihydroxyhex-3-ene or 2,5-dialkoxyhex-3-ene.
Elimination: Hex-3-yne.
Addition: 2,3,5,6-tetrabromohexane or 2,5-dibromo-3-hexanol.
Applications De Recherche Scientifique
2,5-Dibromohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-dibromohex-3-ene involves its reactivity due to the presence of the bromine atoms and the double bond. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromohex-3-ene
- 2,4-Dibromohex-3-ene
- 2,5-Dibromohexane
Uniqueness
2,5-Dibromohex-3-ene is unique due to the specific positioning of the bromine atoms and the double bond, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C6H10Br2 |
|---|---|
Poids moléculaire |
241.95 g/mol |
Nom IUPAC |
(E)-2,5-dibromohex-3-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+ |
Clé InChI |
UQLCVPMPXJDZPX-ONEGZZNKSA-N |
SMILES isomérique |
CC(/C=C/C(C)Br)Br |
SMILES canonique |
CC(C=CC(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



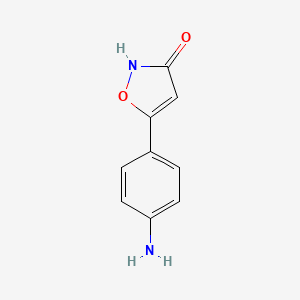

![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
